molecular formula C22H22N6O2 B4941553 N-methyl-6-[methyl-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]amino]-N-(quinolin-2-ylmethyl)pyridine-3-carboxamide

N-methyl-6-[methyl-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]amino]-N-(quinolin-2-ylmethyl)pyridine-3-carboxamide

Cat. No.: B4941553
M. Wt: 402.4 g/mol
InChI Key: RZSPJMQYNHHDCA-UHFFFAOYSA-N
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Description

N-methyl-6-[methyl-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]amino]-N-(quinolin-2-ylmethyl)pyridine-3-carboxamide is a complex organic compound that features a pyridine carboxamide core with various functional groups attached

Properties

IUPAC Name

N-methyl-6-[methyl-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]amino]-N-(quinolin-2-ylmethyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N6O2/c1-15-20(26-30-25-15)14-27(2)21-11-9-17(12-23-21)22(29)28(3)13-18-10-8-16-6-4-5-7-19(16)24-18/h4-12H,13-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZSPJMQYNHHDCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NON=C1CN(C)C2=NC=C(C=C2)C(=O)N(C)CC3=NC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-6-[methyl-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]amino]-N-(quinolin-2-ylmethyl)pyridine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Pyridine Core: This can be achieved through a condensation reaction involving appropriate aldehydes and amines.

    Introduction of the Quinoline Moiety: This step often involves a Friedländer synthesis, where aniline derivatives react with ketones in the presence of acidic or basic catalysts.

    Attachment of the Oxadiazole Group: This can be done through cyclization reactions involving hydrazides and carboxylic acids.

    Final Assembly: The final step involves coupling the various fragments using amide bond formation techniques, such as using carbodiimides or other coupling reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.

Chemical Reactions Analysis

Types of Reactions

N-methyl-6-[methyl-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]amino]-N-(quinolin-2-ylmethyl)pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine or quinoline rings, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydride or other strong bases for deprotonation, followed by nucleophiles like alkyl halides.

Major Products

The major products of these reactions depend on the specific conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could yield amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its various functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound could be used to study enzyme interactions, given its potential to act as a ligand for various biological targets.

Medicine

In medicinal chemistry, this compound might be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry

In industrial applications, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of N-methyl-6-[methyl-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]amino]-N-(quinolin-2-ylmethyl)pyridine-3-carboxamide would depend on its specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets could include kinases, proteases, or other enzymes involved in disease pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets N-methyl-6-[methyl-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]amino]-N-(quinolin-2-ylmethyl)pyridine-3-carboxamide apart is its combination of multiple functional groups, which can confer unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

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